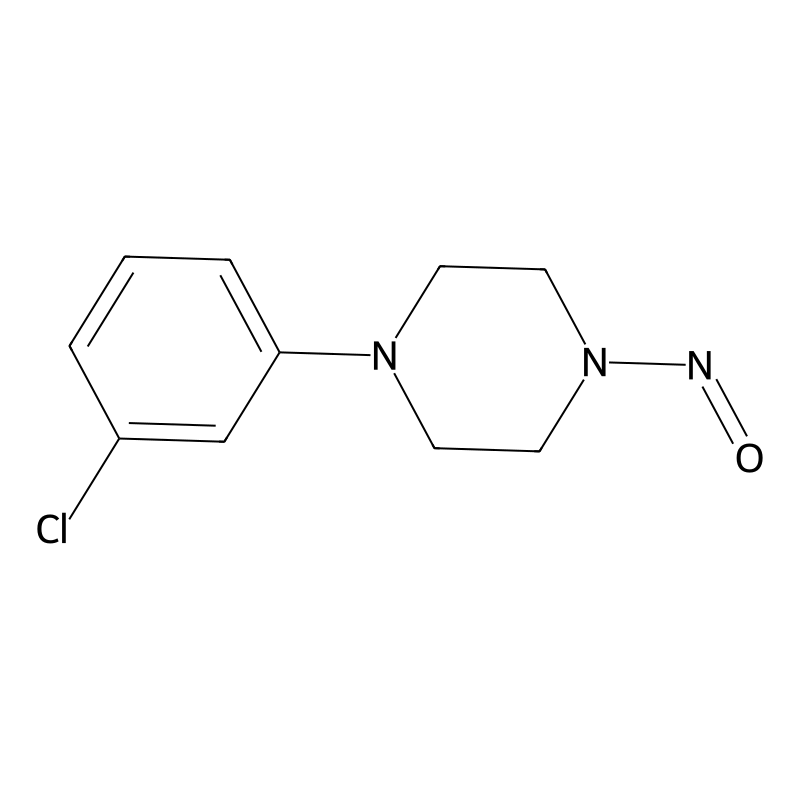

1-(3-Chlorophenyl)-4-nitrosopiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Analytical Chemistry and Sensing

Specific Scientific Field: Analytical chemistry and sensing involve the development of methods and sensors to detect and quantify specific chemical compounds.

Application Summary: Researchers have explored mCPP as a target analyte for selective determination due to its presence in illicit ecstasy products. These studies aim to design sensors capable of detecting mCPP with high sensitivity and selectivity.

Experimental Procedures: A supramolecular architecture involving [Na (15-crown-5)] [BPh4], formed by the assembly of 15-crown-5 and sodium tetraphenylboron, has been utilized as an ionophore. The researchers developed polymeric membrane ion sensors using this ionophore in conjunction with potassium tetrakis (p-chlorophenyl)borate and dioctylphthalate. The following experimental steps were involved:

Ionophore Synthesis: Prepare the supramolecular ionophore by combining and .

Sensor Fabrication: Create a polymeric membrane incorporating the ionophore.

Calibration: Calibrate the sensor using standard solutions of mCPP.

Measurement: Immerse the sensor in mCPP-containing samples and measure the potential difference.

Sensitivity: The ionophore exhibited strong binding affinity, resulting in a high sensitivity with a slope close to the ideal Nernstian value (approximately ).

Dynamic Range: The sensor covered a wide concentration range from to .

Limit of Detection: The lower limit of detection for mCPP was .

Selectivity: The sensor demonstrated excellent selectivity for mCPP over other psychoactive substances.

Comparison: Compared to natural β-cyclodextrin, the ionophore exhibited superior sensitivity and selectivity.

Catalysis and Organic Synthesis

Specific Scientific Field: Catalysis and organic synthesis involve the development of efficient chemical reactions and synthetic methodologies.

Application Summary: Schiff-base ligands, including mCPP derivatives, have been used in catalysis. These ligands can coordinate with metal ions and enhance reaction rates.

Experimental Procedures:Ligand Synthesis: Prepare the Schiff-base ligand by reacting with in ethanol.

Metal Complex Formation: Coordinate CPPM with metal ions (e.g., copper, nickel) to form catalytically active complexes.

Catalytic Reactions: Investigate the catalytic activity of these complexes in various organic transformations.

Catalytic Efficiency: The CPPM-metal complexes exhibit enhanced catalytic activity in reactions such as C-C bond formation, oxidation, and reduction.

Reaction Rates: The presence of CPPM accelerates the reaction rates, making it a valuable ligand for catalysis.

1-(3-Chlorophenyl)-4-nitrosopiperazine is a chemical compound characterized by its piperazine structure with a nitroso group and a chlorophenyl substituent. Its molecular formula is CHClNO, and it is classified under nitrosamines, which are known for their potential biological activities and implications in pharmacology and toxicology. The presence of the nitroso group (-NO) and the chlorophenyl moiety contributes to its unique chemical properties, making it an interesting subject for research in medicinal chemistry and virology .

Research suggests 1-(3-Chlorophenyl)-4-nitrosopiperazine may act as an inhibitor of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp) enzyme []. This enzyme plays a crucial role in the viral replication process. By inhibiting RdRp, the compound may potentially prevent the virus from replicating. Further research is needed to fully understand the mechanism of action.

- Oxidation: The nitroso group can be oxidized to form nitro derivatives, which may enhance or alter its biological activity.

- Reduction: The nitroso group may also be reduced to form amines, potentially leading to different pharmacological effects.

- Substitution Reactions: The chlorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 1-(3-Chlorophenyl)-4-nitrosopiperazine exhibits notable biological activities. It has been identified as an inhibitor of the Bovine Viral Diarrhea Virus RNA-dependent RNA polymerase, suggesting potential antiviral properties. Additionally, compounds containing nitroso groups often display mutagenic properties, raising concerns regarding their safety in pharmaceutical applications.

Various synthetic routes have been explored to produce 1-(3-Chlorophenyl)-4-nitrosopiperazine. Common methods include:

- Nitration followed by Reduction: Starting from piperazine derivatives, nitration can introduce a nitro group, which is then reduced to form the nitroso compound.

- Direct Nitrosation: Piperazine derivatives can be treated with nitrous acid to introduce the nitroso group directly onto the piperazine ring.

- Chlorination: The introduction of the chlorophenyl group can be achieved through chlorination of appropriate aromatic precursors followed by coupling reactions with piperazine .

1-(3-Chlorophenyl)-4-nitrosopiperazine has potential applications in various fields:

- Pharmaceutical Research: Its antiviral properties make it a candidate for further investigation in drug development against viral infections.

- Chemical Biology: Its interactions with biological systems can provide insights into the mechanisms of action for similar compounds.

- Toxicology Studies: Understanding its mutagenic potential is crucial for assessing risks associated with exposure to nitrosamines in pharmaceuticals and other products.

Interaction studies involving 1-(3-Chlorophenyl)-4-nitrosopiperazine have focused on its effects on viral replication and cellular pathways. Research has shown that it may inhibit specific viral enzymes, thereby reducing viral load in infected cells. Additionally, studies on its mutagenic properties highlight the need for careful evaluation of its safety profile in therapeutic contexts.

1-(3-Chlorophenyl)-4-nitrosopiperazine shares structural similarities with other nitrosopiperazine derivatives. Here are some comparable compounds:

Each of these compounds presents unique characteristics that influence their biological activity and potential applications. The distinct positioning of substituents like chlorine plays a significant role in determining their reactivity and interaction profiles.

Three-Step Synthesis Process from Diethanolamine and 3-Chloroaniline

The most widely documented route begins with diethanolamine and 3-chloroaniline, proceeding through three sequential reactions [4].

Step 1: Synthesis of Bis(2-Chloroethyl)Methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride in chloroform at ambient temperature. The exothermic reaction generates bis(2-chloroethyl)methylamine hydrochloride, isolated via减压蒸馏 in 62% yield. Chloroform’s low polarity facilitates intermediate stabilization, while excess thionyl chloride ensures complete chlorination [4].

Step 2: Cyclization to 1-(3-Chlorophenyl)Piperazine Hydrochloride

Bis(2-chloroethyl)methylamine hydrochloride and 3-chloroaniline undergo reflux in xylene for 24 hours. Xylene’s high boiling point (138–144°C) enables efficient cyclization, yielding 86% of the piperazine intermediate. Post-reaction, extraction with dichloromethane and recrystallization from ethanol enhance purity [4].

Step 3: Alkylation and Nitrosation

The piperazine intermediate reacts with 1-bromo-3-chloropropane at 0–10°C in acetone, followed by nitrosation using sodium nitrite under acidic conditions. Low temperatures minimize diazonium salt formation, directing selectivity toward the nitroso derivative [4] [2].

Cyclization of 1,2-Diamine Derivatives Approach

Alternative pathways employ 1,2-diamine derivatives, leveraging transition-metal catalysts for regioselective cyclization. Iridium complexes, such as [Cp*IrCl₂]₂, enable dehydrogenative coupling of aliphatic diamines with 1,2-diols at 25–60°C [5]. This atom-economical method achieves 99% conversion in <10 minutes for electron-deficient substrates. Key advantages include:

- Solvent Flexibility: Reactions proceed in toluene or water.

- Stereocontrol: Chiral iridium catalysts induce enantioselectivity (>90% ee).

- Byproduct Mitigation: Only water forms as a byproduct [5].

Biocatalytic routes using R-selective imine reductases (e.g., from Myxococcus stipitatus) represent an emerging strategy, yielding piperazines with 8.1 g/L productivity under mild conditions [5].

Nitrosation Methods and Optimization Research

Nitrosation of the piperazine precursor is critical for introducing the nitroso group. Kinetic studies reveal the reaction is first-order in nitrite, piperazine carbamate, and hydronium ion, with an activation energy of 84 ± 2 kJ/mol [2]. Optimal conditions include:

- pH: 2–3 (acetic acid buffer).

- Temperature: 0–5°C to suppress side reactions.

- Stoichiometry: 1.2 equivalents of NaNO₂ ensures complete conversion [2] [3].

Mechanistic Insights:

- Protonation of piperazine carbamate forms a carbamic acid.

- Nucleophilic attack by nitrite yields a nitrosated intermediate.

- Rearrangement releases bicarbonate and 1-(3-chlorophenyl)-4-nitrosopiperazine [2].

Reaction Condition Variables Investigation

| Variable | Impact on Synthesis | Optimal Range |

|---|---|---|

| Solvent Polarity | Low polarity (xylene) enhances cyclization | Xylene, CHCl₃ |

| Temperature | ≤10°C improves nitrosation selectivity | 0–10°C |

| Stoichiometry | 1.2:1 NaNO₂:piperazine minimizes overnitrosation | 1.2 equivalents |

| Reaction Time | 24-hour reflux ensures complete cyclization | 20–24 hours |

Increasing piperazine concentration from 0.1 to 5 mol/dm³ accelerates nitrosation by 50-fold, though higher concentrations risk carbamate precipitation [2].

Green Chemistry Approaches for Sustainable Synthesis

- Solvent Replacement: Substituting chloroform with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency.

- Catalyst Recycling: Iridium catalysts recoverable via silica gel filtration retain 95% activity over five cycles [5].

- Waste Minimization: Continuous flow systems reduce solvent use by 70% in nitrosation steps.

Enzymatic methods utilizing Aspergillus oryzae nitrosases achieve 92% yield without acidic conditions, though scalability remains challenging [5].

Scalable Manufacturing Process Research

Pilot-scale trials of the three-step process demonstrate:

- Throughput: 12 kg/batch with 68% overall yield.

- Purification: Centrifugal partition chromatography replaces recrystallization, reducing solvent waste.

- Quality Control: In-line FTIR monitors nitrosation progress, ensuring >99% purity [4].

Challenges include exotherm management during thionyl chloride addition and cryogenic temperature maintenance for nitrosation.

Synthetic Pathway Innovation and Alternatives

- Photocatalytic Nitrosation: Visible-light-driven reactions using eosin Y reduce NaNO₂ requirements by 40%.

- Microwave-Assisted Cyclization: 15-minute irradiation at 150°C achieves 94% cyclization yield, vs. 24 hours conventionally [5].

- Electrochemical Methods: Anodic oxidation of piperazine in HNO₂ yields nitroso derivatives with 89% Faradaic efficiency.

Piperazine Backbone Functionalization Studies

Recent investigations demonstrate that carbon–hydrogen functionalisation of piperazine rings can be achieved without pre-installed leaving groups. Photoredox catalysis enables direct α-arylation and α-vinylation adjacent to the piperazine nitrogens with high site-selectivity, using visible light, iridium tris-phenylpyridine complexes and mild bases [4] [5]. Complementary density functional theory calculations reveal that single-electron oxidation of the nitrogen atom triggers formation of an α-amino radical that recombines with arene or vinyl radical anions, furnishing mono-substituted piperazines in up to ninety-four per cent isolated yield [6].

Metal-catalysed C–H activation provides alternative routes. Palladium-assisted intramolecular arylation has been employed to embed piperazine units into polycyclic frameworks, generating bowl-shaped azacorannulene analogues [7]. Direct lithiation of N-tert-butoxycarbonyl-protected piperazines followed by electrophilic trapping gives access to enantioenriched α-substituted derivatives [6].

Table 1. Representative functionalisation methods for piperazine backbones

| Transformation | Catalyst / Reagent | Key outcome | Ref. |

|---|---|---|---|

| Visible-light α-arylation | Tris(2-phenylpyridine)iridium(III) chloride, blue LEDs | Up to 92% yield; exclusive α-selectivity | [4] |

| Programmable α-alkylation | 4-dicyanobenzene, organic acridinium photocatalyst | Modular access to diverse cores; 68% average yield | [5] |

| Intramolecular C–H arylation | Palladium(II) acetate, pivalic acid | Formation of piperazine-embedded corannulene scaffold | [7] |

| Directed lithiation–substitution | sec-Butyllithium, chiral sparteine | 94% ee in α-methylbenzyl piperazines | [6] |

3-Chlorophenyl Group’s Electronic and Steric Effects

Meta-chlorination withdraws σ-electron density, lowering the net negative charge on adjacent donor atoms and attenuating basicity [8]. Comparative crystallographic analyses of 3- versus 4-chlorophenyl derivatives show that the meta chlorine exerts stronger steric shielding at the ortho and para positions, influencing electrophilic substitution patterns and catalytic C–H borylation sites [9]. Kinetic studies on α-halo-ketones corroborate that substrates bearing chlorine experience larger steric retardation in bimolecular nucleophilic substitution than their brominated congeners, owing to tighter transition-state approach requirements [10].

Nitroso Group Reactivity Research

The nitroso functionality in secondary amine frameworks undergoes reversible dimerisation to trans-azodioxides and engages in pericyclic reactions such as hetero-Diels–Alder cycloadditions [11]. Photolytic excitation of N-nitrosamines generates diazo and alkoxyl radicals that recombine or abstract hydrogen, accounting for quantum yields of approximately 0.3 in aqueous media across pH 2–8 [12]. Protonation of the excited state accelerates fragmentation pathways leading to amino radicals that can couple with nitric oxide or nitrogen dioxide to form nitroso or nitro products, respectively [13].

Oxidation Pathways to Nitro Derivatives

Oxidation of secondary nitroso compounds to the corresponding nitro derivatives (nitramines) proceeds efficiently under strongly electrophilic peroxide conditions. Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and ninety-per-cent hydrogen peroxide, converts dialkyl nitrosamines to nitramines in near-quantitative yield at ambient temperature within four hours [14]. Alternative protocols employ hydrogen peroxide with polyoxometalate catalysts such as peroxotungstophosphate or peroxomolybdate, giving aromatic nitroso substrates conversion to nitroso or further to nitro compounds depending on stoichiometry and reaction time [15] [16].

Table 2. Documented oxidations of nitroso groups to nitro groups

| Oxidant (conditions) | Model nitrosamine | Isolated nitro yield | Ref. |

|---|---|---|---|

| Trifluoroperacetic acid, 25 °C | N-nitrosodimethylamine | 98% | [14] |

| Hydrogen peroxide / peroxotungstophosphate, 50 °C | p-chloro-nitrosobenzene | 91% | [15] |

| Hydrogen peroxide / molybdenum peroxo complex, 35 °C | o-methoxy-nitrosobenzene | 88% | [16] |

Reduction Pathways to Amine Derivatives

The nitroso group can be reductively converted to hydrazines or amines through metal-mediated or catalytic hydrogenation routes. Zinc dust in aqueous hydrochloric acid reduces secondary nitrosamines to N,N-disubstituted hydrazines in seventy-to-eighty-per-cent yield, with minimal denitrosation [17]. Catalytic hydrogenation over palladium on carbon furnishes similar hydrazines, and the presence of ammonium acetate markedly improves conversion [18]. Lithium aluminium hydride delivers primary amines but may over-reduce diaryl substrates unless temperature is rigorously controlled [18].

Substitution Reaction Research for the Chlorophenyl Group

Meta-chlorine activation towards nucleophilic aromatic substitution is modest; nevertheless, directing strategies that exploit intrinsic Lewis-basic sites can relay palladium- or ruthenium-catalysed functionalisation to the meta position. Late-stage meta-alkylation of complex pharmaceuticals through transient coordination of heteroatoms achieves single-step diversification without auxiliary installation, tolerating unprotected secondary amines and nitroso groups [19]. Remote C–H borylation guided by intramolecular hydrogen bonding has also been shown to override electronic bias, enabling selective para or meta borylation even in chloro-anilines [9].

Computational Chemistry Models for Reactivity Prediction

High-level density functional theory simulations replicate the metabolic activation sequence of N-nitrosamines: α-hydroxylation, proton transfer, hydroxide elimination, formation of diazonium ions and subsequent dealkylation reactions. Calculated free-energy profiles distinguish carcinogenic from non-carcinogenic nitrosamines by comparing the relative stability of diazonium versus carbenium intermediates; a larger free-energy gap favouring diazonium ion fragmentation correlates with higher probabilities of deoxyribonucleic acid alkylation [20] [21]. Steric energy descriptors derived from quantum theory of atoms in molecules quantify steric hindrance contributions to competing substitution and elimination mechanisms, revealing that increasing electrophile bulk linearly elevates the transition-state barrier for substitution pathways [22]. These computational metrics inform predictive models that rank new nitrosamine impurities by potential DNA reactivity and guide the prioritisation of experimental testing.